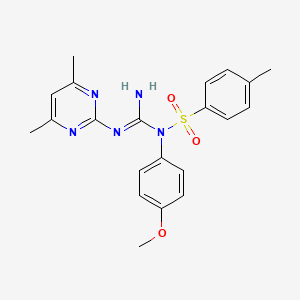

N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Description

The compound N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidine core. Key structural elements include:

- A 4,6-dimethylpyrimidin-2-yl group, which provides a heterocyclic aromatic scaffold.

- A carbamimidoyl group (-NH-C(=NH)-) attached to the pyrimidine nitrogen, introducing guanidine-like character.

- A 4-methoxyphenyl substituent, contributing electron-donating properties.

- A 4-methylbenzenesulfonamide moiety, a common pharmacophore in sulfonamide drugs.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-14-5-11-19(12-6-14)30(27,28)26(17-7-9-18(29-4)10-8-17)20(22)25-21-23-15(2)13-16(3)24-21/h5-13H,1-4H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHXVDYCICYXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=NC3=NC(=CC(=N3)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)/C(=N/C3=NC(=CC(=N3)C)C)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the carbamimidoyl group, and finally, the sulfonamide linkage. Common reagents used in these steps include dimethyl sulfate, methoxybenzene, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

“N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” can undergo various chemical reactions, including:

Oxidation: This reaction may involve the conversion of functional groups within the compound to higher oxidation states.

Reduction: Reduction reactions could be used to modify the compound’s functional groups, potentially altering its biological activity.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new chemical reactions and pathways.

Biology

In biological research, “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” might be studied for its potential biological activity. This could include antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. This might involve studying its efficacy and safety as a drug candidate for various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” would depend on its specific biological target. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)Benzenesulfonamide

- Structural Differences : Lacks the carbamimidoyl and 4-methoxyphenyl groups present in the target compound.

- Implications: Solubility: The absence of the polar carbamimidoyl group likely reduces water solubility compared to the target compound. Binding Affinity: Simpler sulfonamide derivatives are known for binding to dihydropteroate synthase (DHPS) in antibacterial activity, but the carbamimidoyl group in the target compound may enhance interactions with enzymes requiring guanidine-like motifs . Synthesis: Prepared via direct sulfonylation of 4,6-dimethylpyrimidin-2-amine, whereas the target compound requires additional steps to introduce the carbamimidoyl and methoxyphenyl groups .

N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]Naphthalene-2-Carboxamide

- Structural Differences : Features a naphthalene-2-carboxamide group instead of the carbamimidoyl and methoxyphenyl substituents.

- Electronic Effects: The electron-withdrawing carboxamide group contrasts with the electron-donating methoxy group in the target compound, altering electronic distribution and reactivity .

N-[4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-3-(Trifluoromethyl)Benzamide

- Structural Differences : Substitutes the 4,6-dimethylpyrimidine with a 2,6-dimethoxypyrimidine and adds a trifluoromethylbenzamide group.

- Bioactivity: The trifluoromethyl group enhances metabolic stability and may increase binding to hydrophobic enzyme pockets compared to the target compound’s methylbenzenesulfonamide .

4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)Benzenesulfonamide

- Structural Differences : Incorporates a thioxo-pyrimidine and thiazolyl group.

- Synthetic Complexity: The thiazolyl ring requires specialized heterocyclic synthesis steps, unlike the target compound’s methoxyphenyl group .

Biological Activity

N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its biological efficacy.

- Molecular Formula : C23H26N6O5S

- Molecular Weight : 498.55 g/mol

- CAS Number : 361199-12-4

The compound functions primarily as a sulfonamide derivative, which can inhibit certain enzymatic pathways. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase, leading to bacteriostatic effects. The pyrimidine moiety may also contribute to additional biological activities through interactions with nucleic acid synthesis pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that sulfonamide derivatives demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | E. coli | 32 µg/mL |

| Sulfonamide B | S. aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the pyrimidine ring is hypothesized to enhance its interaction with DNA, potentially leading to cell cycle arrest in cancerous cells.

Case Study: Apoptosis Induction

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 : 15 µM after 48 hours of treatment.

- Increased expression of pro-apoptotic markers (BAX and cytochrome c).

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings

- In Vitro Studies : Various studies have confirmed the compound's ability to inhibit bacterial growth and induce apoptosis in cancer cells.

- In Vivo Studies : Animal models have shown promising results in reducing tumor size and bacterial load when treated with this compound.

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.